
p-Nitrophenyl p-benzyloxycarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl p-benzyloxycarbanilate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a benzyloxycarbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl p-benzyloxycarbanilate typically involves the reaction of p-nitrophenol with p-benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
p-Nitrophenol+p-Benzyloxycarbonyl chloride→p-Nitrophenyl p-benzyloxycarbanilate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl p-benzyloxycarbanilate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield p-nitrophenol and p-benzyloxycarbanilic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products
- p-Nitrophenol and p-benzyloxycarbanilic acid. p-Aminophenyl p-benzyloxycarbanilate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenyl p-benzyloxycarbanilate has several applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study esterases and lipases.
Biology: Employed in the development of biosensors for detecting enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-Nitrophenyl p-benzyloxycarbanilate involves its interaction with specific enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the release of p-nitrophenol and p-benzyloxycarbanilic acid. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl acetate: Another nitrophenyl ester used in enzyme assays.
p-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.
p-Nitrophenyl butyrate: Commonly used to study lipase activity.
Uniqueness
p-Nitrophenyl p-benzyloxycarbanilate is unique due to its specific structure, which combines the properties of both p-nitrophenol and p-benzyloxycarbanilate. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
6186-11-4 |
|---|---|
Molecular Formula |
C20H16N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C20H16N2O5/c23-20(27-19-12-8-17(9-13-19)22(24)25)21-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23) |
InChI Key |
QBWSFSCKAULDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


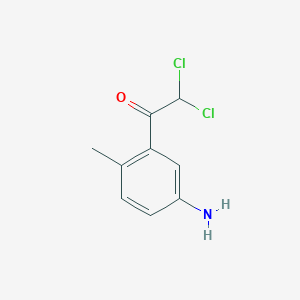

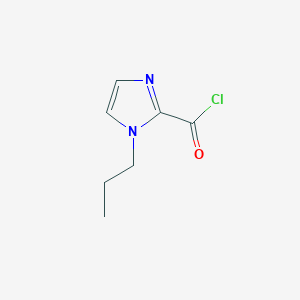
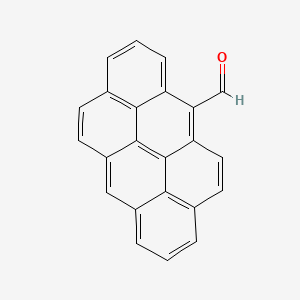
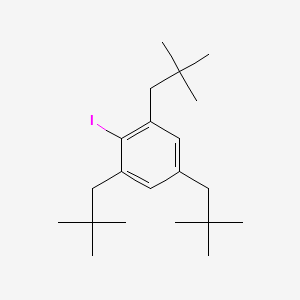
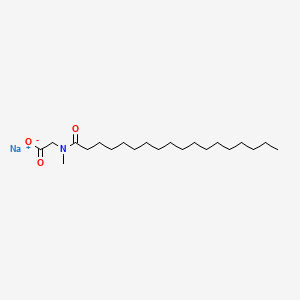
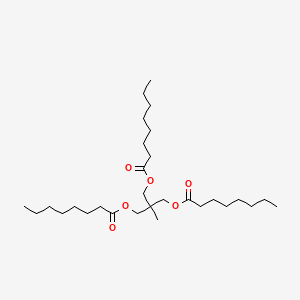
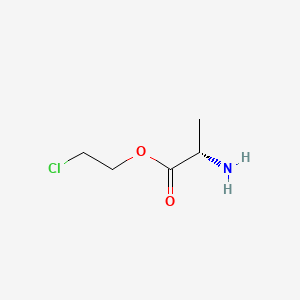
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
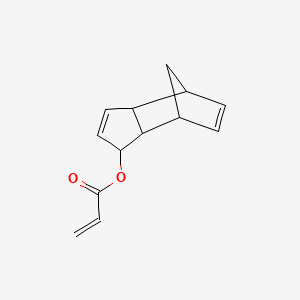
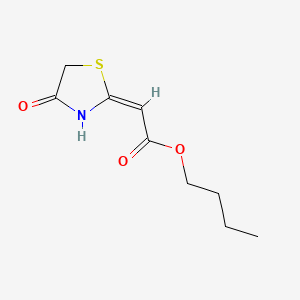
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
